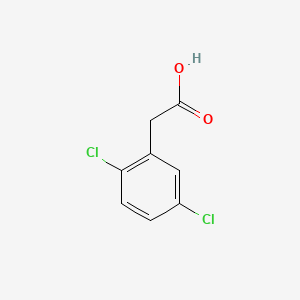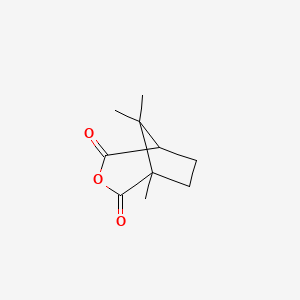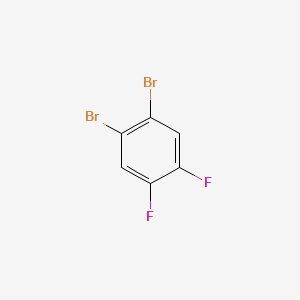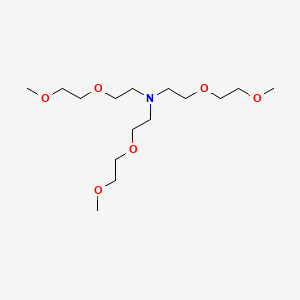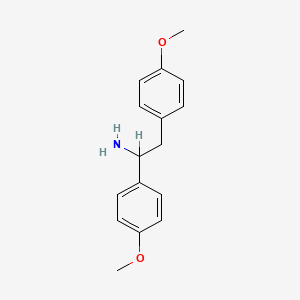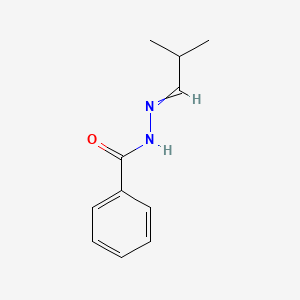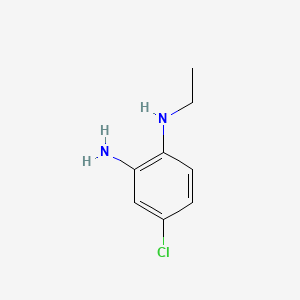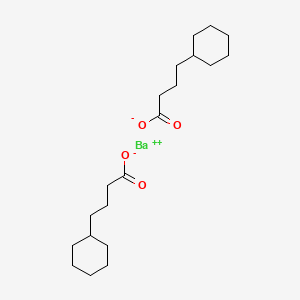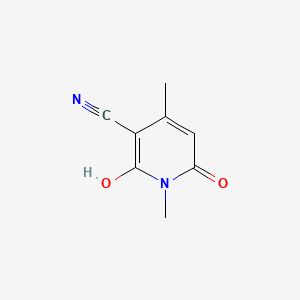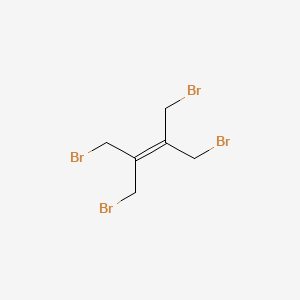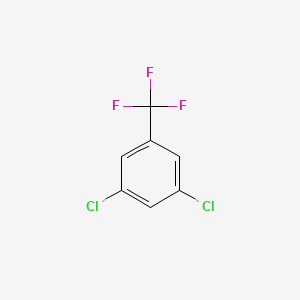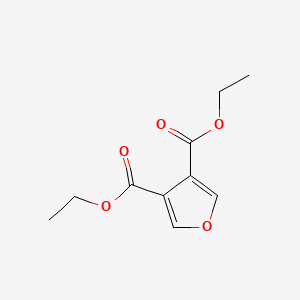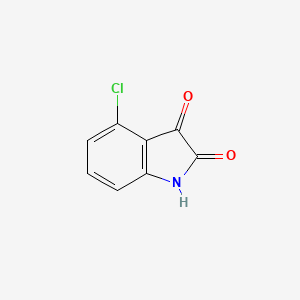
4-Chloroisatin
Vue d'ensemble
Description
4-Chloroisatin, also known as 4-Chloro-1H-indole-2,3-dione, is an isatic acid derivative . It has a molecular formula of C8H4ClNO2 and an average mass of 181.576 Da . It is known to perform a plant growth-regulating activity .
Synthesis Analysis
Trisindolines, which include isatin derivatives like 4-Chloroisatin, have been synthesized by reacting isatins with indoles . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . In another study, Schiff bases of isatin and its derivatives were prepared from thiocarbohydrazide, isatin, and substituted aldehydes in the presence of ethanol under reflux .Molecular Structure Analysis
The molecular structure of 4-Chloroisatin consists of an isatin core bearing two indole moieties . It has a molecular weight of 181.58 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloroisatin are not detailed in the search results, isatin derivatives like 4-Chloroisatin have been used in the synthesis of trisindolines and Schiff bases .Physical And Chemical Properties Analysis
4-Chloroisatin is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 42.3±0.3 cm3, and a molar volume of 119.5±3.0 cm3 . It has a melting point of 258°C .Applications De Recherche Scientifique
-
Pharmaceutical Properties
- Summary of Application : 4-Chloroisatin has been found to have a wide range of pharmaceutical properties . It is used in the preparation of Schiff bases, which are known to possess a wide range of pharmacological properties .
- Methods of Application : Schiff bases of isatin and its derivatives are prepared from thiocarbohydrazide, isatin, and substituted aldehydes in the presence of ethanol under reflux . The chemical structures of the products are confirmed by 1H NMR, 13C NMR, IR, and elemental analysis .
- Results or Outcomes : Schiff bases of isatin are known to possess antibacterial, anticonvulsant, anti-HIV, and antifungal activity . They display broad-spectrum pharmacological and biological properties such as antitumor, antimicrobial, antioxidant, cytotoxicity, anti-influenza virus, and antiviral activity .
-
Antioxidant Properties
- Summary of Application : 4-Chloroisatin is used in the preparation of Schiff bases, which have been found to exhibit antioxidant properties .
- Methods of Application : The in vitro antioxidant features of all the compounds were evaluated by 1,1-diphenyl-2-picrylhydrazyl free radical scavenging method .
- Results or Outcomes : The compounds showed the highest antioxidant activity and the isatin group suppressed the antioxidant effect of the disubstituted Schiff bases products .
-
Synthesis of Novel Schiff Bases
- Summary of Application : 4-Chloroisatin is used in the synthesis of novel Schiff bases . Schiff bases are important class of compounds in pharmaceutical and biological field .
- Methods of Application : Seven new Schiff bases of isatin and its derivatives were prepared from thiocarbohydrazide, isatin and substituted aldehydes in the presence of ethanol under reflux . The chemical structures of the products were confirmed by 1H NMR, 13C NMR, IR and elemental analysis .
- Results or Outcomes : The compounds showed a wide range of pharmacological properties including antibacterial, anticonvulsant, anti-HIV and antifungal activity . They display broad-spectrum pharmacological and biological properties such as antitumor, antimicrobial, antioxidant, cytotoxicity, anti-influenza virus and antiviral activity .
-
Reactive Oxygen Species (ROS) Reduction
- Summary of Application : 4-Chloroisatin is used in the reduction of reactive oxygen species (ROS) . High levels of free radicals can cause damage to biomolecules such as lipids, proteins, enzymes and DNA in cells .
- Methods of Application : The antioxidant effect was evaluated separately in two different stages: monosubstituted products synthesized with aldehyde groups and disubstituted products bound with isatin group .
- Results or Outcomes : The compounds 3 and 4 showed the highest antioxidant activity and the isatin group suppressed the antioxidant effect of the disubstituted Schiff bases products .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFISNDMZKGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212852 | |
| Record name | Indole-2,3-dione, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisatin | |
CAS RN |
6344-05-4 | |
| Record name | 4-Chloroisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6344-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2,3-dione, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

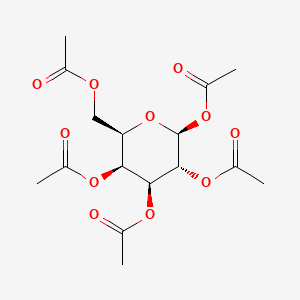
![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)
